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Compound of Interest

Compound Name: Hydro-UCB35625

Cat. No.: B15548528

A Comprehensive Overview for Researchers and Drug Development Professionals

Initial Note on Nomenclature: The compound of interest is broadly recognized in scientific
literature and commercial databases as UCB35625. Initial inquiries regarding "Hydro-
UCB35625" did not yield specific information, suggesting this may be a non-standard or
erroneous nomenclature. This document will henceforth refer to the compound as UCB35625.
It is worth noting that the compound may be used experimentally as an iodide salt.

Executive Summary

UCB35625 is a potent and selective small molecule antagonist of the C-C chemokine receptors
1 (CCR1) and 3 (CCR3).[1][2] It functions as a non-competitive allosteric modulator, exhibiting
significantly greater potency in functional assays than in direct ligand displacement assays.
This unique mechanism of action suggests that UCB35625 inhibits receptor signaling by
inducing a conformational change that prevents signal transduction, rather than by directly
blocking the chemokine binding site.[1] Its dual antagonism of CCR1 and CCR3, key receptors
in the recruitment of eosinophils and other inflammatory cells, positions UCB35625 as a
valuable tool for studying inflammatory processes and as a potential therapeutic agent for
eosinophil-mediated disorders such as asthma.[1] Furthermore, its ability to inhibit CCR3-
mediated entry of HIV-1 into cells highlights its potential in antiviral research.[1]

Quantitative Pharmacological Data
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The following tables summarize the key in vitro potency data for UCB35625. To date, specific
binding affinity values (Ki) and comprehensive in vivo pharmacokinetic data have not been
extensively reported in publicly available literature, a characteristic that may be related to its
allosteric mechanism of action.

Table 1: In Vitro Functional Potency of UCB35625

Ligand/Stim
Assay Type Target | Cell Type IC50 (nM) Reference
ulus
CCR1-
_ MIP-1a
Chemotaxis CCR1 transfected 9.6 [1]
(CCL3)
cells
. CCR3-
) Eotaxin
Chemotaxis CCR3 transfected 93.7 [1]
(CCL11)
cells
Receptor -~
o MIP-1a Purified
Internalizatio CCR1 19.8
(CCL3) PMNLs
n
Receptor _ -
o Eotaxin Purified
Internalizatio CCR3 410
(CCL11) PMNLs

n

HIV-1 isolate NP-2 glial
HIV-1 Entry CCR3 57 [1]
89.6 cells

Mechanism of Action

UCB35625 exhibits a non-competitive, allosteric antagonism at both CCR1 and CCRS3. This is
evidenced by the observation that considerably higher concentrations of UCB35625 are
required to displace radiolabeled chemokines in binding assays compared to the nanomolar
concentrations that effectively inhibit receptor function in chemotaxis and other functional
assays.[1] This suggests that UCB35625 binds to a site on the receptor that is distinct from the
orthosteric chemokine binding site. By binding to this allosteric site, it is hypothesized that
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UCB35625 stabilizes the receptor in an inactive conformation, thereby preventing the
intracellular signaling cascade that is normally initiated by chemokine binding.[1]

Signaling Pathways

Both CCR1 and CCR3 are G protein-coupled receptors (GPCRSs) that primarily couple to the
Gi/o family of G proteins. Upon activation by their cognate chemokines, they initiate a signaling
cascade that leads to cellular responses such as chemotaxis, degranulation, and changes in
gene expression. UCB35625, by preventing the conformational change necessary for G protein
activation, effectively blocks these downstream signaling events.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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